4-(4-tert-butylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide
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Overview
Description
4-(4-tert-butylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide is an organic compound that features a sulfonamide group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-tert-butylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide typically involves the following steps:
Formation of the sulfonamide intermediate: This step involves the reaction of 4-tert-butylbenzenesulfonyl chloride with an amine to form the sulfonamide intermediate.
Coupling with furan-2-ylmethylamine: The sulfonamide intermediate is then reacted with furan-2-ylmethylamine to form the final product.
The reaction conditions often include the use of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reactions are typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing and heating systems, and possibly continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-tert-butylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-(4-tert-butylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(4-tert-butylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The sulfonamide group can form hydrogen bonds with the target protein, while the benzamide and furan rings can participate in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)thiourea: This compound has a similar structure but with a thiourea group instead of a benzamide group.
4-tert-butylphenylsulfonamide: This compound lacks the furan-2-ylmethyl group.
Uniqueness
4-(4-tert-butylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide is unique due to the presence of both the sulfonamide and benzamide groups, which can provide a combination of hydrogen bonding and hydrophobic interactions. This makes it a versatile compound for various applications in medicinal chemistry and material science.
Biological Activity
4-(4-tert-butylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a sulfonamide group and a furan moiety, contributing to its pharmacological properties. Its molecular formula is C18H24N2O3S with a molecular weight of approximately 364.46 g/mol.
Antibacterial Properties
Recent studies have highlighted the antibacterial efficacy of compounds similar to this compound. For instance, derivatives targeting the bacterial division protein FtsZ have shown promising results against multidrug-resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) and VRSA (vancomycin-resistant Staphylococcus aureus) .
Table 1: Antibacterial Activity Comparison
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
A14 (similar compound) | MRSA | 0.5 µg/mL | |
Ciprofloxacin | MRSA | 1.0 µg/mL | |
Erythromycin | S. aureus | 2.0 µg/mL |
The mechanism by which this class of compounds exerts its antibacterial effects often involves the inhibition of bacterial cell division through targeting FtsZ, a protein critical for cytokinesis in bacteria. This novel mechanism is particularly valuable in the face of rising antibiotic resistance.
Case Study 1: Efficacy Against Resistant Strains
A study conducted on various benzamide derivatives, including those structurally related to our compound of interest, demonstrated their effectiveness against resistant bacterial strains. The findings indicated that these compounds significantly reduced bacterial load in in vitro models, suggesting their potential for clinical application .
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on the SAR of related compounds revealed that modifications to the benzamide structure could enhance antibacterial potency. For example, introducing different substituents on the furan ring improved interaction with the FtsZ protein, leading to lower MIC values and increased bactericidal activity .
Properties
IUPAC Name |
4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-22(2,3)17-8-12-20(13-9-17)29(26,27)24-18-10-6-16(7-11-18)21(25)23-15-19-5-4-14-28-19/h4-14,24H,15H2,1-3H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCRCAIYYBKWNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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